Aculene D

Quorum Sensing Nordaucane Sesquiterpenoids Anti-Virulence

Aculene D is a nordaucane-type sesquiterpenoid fungal metabolite first isolated from Aspergillus aculeatus and later identified in Penicillium sp. SCS-KFD08.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
Cat. No. B15567211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAculene D
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
InChIInChI=1S/C14H20O2/c1-4-10-8-13(16)14(3)11(10)6-5-9(2)7-12(14)15/h5,8,11-12,15H,4,6-7H2,1-3H3/t11-,12+,14-/m1/s1
InChIKeyIIQOUDJDCRTCJY-MBNYWOFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aculene D (CAS 2043948-38-3): A Structurally Rare Nordaucane-Type Fungal Metabolite for Quorum Sensing Inhibition Research


Aculene D is a nordaucane-type sesquiterpenoid fungal metabolite first isolated from Aspergillus aculeatus and later identified in Penicillium sp. SCS-KFD08 [1]. Characterized by a (3aR,8S,8aR)-3-ethyl-8-hydroxy-6,8a-dimethyl-4,7,8,8a-tetrahydroazulen-1(3aH)-one skeleton (C14H20O2, MW 220.31), it belongs to a rare class of C14 norsesquiterpenes biosynthetically derived from an ent-daucane precursor via a stepwise demethylation process involving three cytochrome P450 enzymes [2][3]. As a quorum sensing (QS) inhibitor, Aculene D operates within the bacterial communication system without directly affecting bacterial growth, positioning it as a probe for anti-virulence research rather than traditional antibiotic development [4].

Why Aculene D Cannot Be Substituted with Other QS Inhibitors or Aculene Analogs in Research Protocols


Within the nordaucane family, structural variations dictate both synthetic accessibility and QS inhibitory activity. Aculene A and B are proline esters of Aculene C and D respectively, and critically, no biological activity has been reported for Aculene A or B, rendering them unsuitable for QS research [1]. Among the active analogs (C–E), Aculene D has been uniquely prioritized for total synthesis, with a 16-step route fully characterized and reproducible, while Aculene E lacks a published synthetic route [2][3]. This gap in synthetic accessibility means Aculene D is the only active nordaucane with a validated, reproducible chemical synthesis, ensuring procurement of a well-defined and scalable compound. Furthermore, generic QS inhibitors like furanones target entirely different chemical space and mechanisms, making direct substitution for Aculene D's specific role in anti-virulence research invalid [4].

Quantitative Evidence for Aculene D Differentiation in Quorum Sensing Inhibition Assays


Aculene D vs. Aculene A and B: Qualitative Differentiation in QS Inhibitory Activity

Aculene D exhibits QS inhibitory activity against Chromobacterium violaceum CV026, while Aculene A and B show no reported biological activity in this assay. This is a qualitative but critical differentiation, as Aculene A and B are the closest structural analogs (proline esters of Aculene C and D) [1].

Quorum Sensing Nordaucane Sesquiterpenoids Anti-Virulence

Aculene D vs. Aculene E: Synthetic Accessibility Determines Research Utility

Aculene D has a fully characterized 16-step total synthesis route, enabling reliable procurement and scale-up. In contrast, no total synthesis of Aculene E has been reported, limiting its availability to low-yield natural product isolation [1][2].

Total Synthesis Nordaucane Sesquiterpenoids Chemical Probes

Aculene D vs. Aculene B: Key Biosynthetic Interconversion Defines Metabolic Relationship

The dioxygenase enzyme aneA converts Aculene D into Aculene C, and Aculene B into Aculene A, by introducing the 5,6-alkene moiety [1]. This demonstrates that Aculene D and Aculene B are not interchangeable biosynthetic intermediates; Aculene D is a specific substrate for aneA-mediated conversion to Aculene C.

Biosynthesis Enzymatic Conversion Cytochrome P450

Validated Application Scenarios for Aculene D Based on Quantitative Evidence


Gram-Negative Bacterial Quorum Sensing Inhibition Assays

Aculene D is validated for use in the C. violaceum CV026 biosensor assay, where it significantly reduces violacein production induced by C6-HSL at sub-inhibitory concentrations. This establishes it as a positive control or test compound for screening QS inhibitors in Gram-negative bacteria [1].

Anti-Virulence Lead Compound Development and Chemical Probe Studies

As a QS inhibitor that disrupts bacterial communication without affecting growth, Aculene D serves as a chemical probe for studying anti-virulence strategies. Its established total synthesis enables medicinal chemistry campaigns to explore structure-activity relationships (SAR) for improved potency or selectivity [2].

Nordaucane Biosynthetic Pathway and Enzymology Research

Aculene D is a key substrate for the dioxygenase aneA, enabling studies of the C14 norsesquiterpene biosynthetic pathway in Aspergillus aculeatus. This application is specific to Aculene D due to its unique role in the aneA-mediated conversion to Aculene C [3].

Technical Documentation Hub

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34 linked technical documents
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